molecular formula C11H12N2OS2 B2938391 2-(Ethylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole CAS No. 339015-35-9

2-(Ethylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole

Cat. No.: B2938391
CAS No.: 339015-35-9
M. Wt: 252.35
InChI Key: RBSHUOWQMVXHMT-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole is a disubstituted 1,3,4-oxadiazole derivative featuring thioether groups at both the 2- and 5-positions. Its synthesis involves cyclization of 2-(ethylsulfanyl)benzohydrazide with carbon disulfide (CS₂) in basic conditions, followed by alkylation to introduce diverse substituents . This compound has been investigated for its antioxidant and cytotoxic activities, with structural flexibility and electronic properties influenced by the ethylsulfanyl and methylsulfanyl groups .

Properties

IUPAC Name

2-ethylsulfanyl-5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS2/c1-3-16-11-13-12-10(14-11)8-6-4-5-7-9(8)15-2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSHUOWQMVXHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(O1)C2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazides with carbon disulfide and alkyl halides, followed by cyclization to form the oxadiazole ring. The reaction conditions often involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, 2-(Ethylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

This compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological molecules makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a promising lead compound for new drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but typically include key proteins involved in cellular processes.

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Oxadiazole Derivatives

Antibacterial Activity
  • Phenoxymethyl Substituents: Compounds like 2-(4-fluorophenoxymethyl)-5-(methylsulfonyl)-1,3,4-oxadiazole (5I-1) exhibit exceptional antibacterial activity (MIC: 0.45 μg/mL against X. oryzae), attributed to the sp³-hybridized methylene group enhancing structural flexibility and hydrogen-bond interactions .
  • Benzyl/Phenyl Substituents: Analogs with benzyl (e.g., 5I-4(2,4-diCl)) or phenyl groups show lower activity (MICs >1.67 μg/mL), suggesting reduced receptor binding efficiency compared to phenoxymethyl derivatives .
Anticonvulsant Activity
  • Fluorophenoxy Derivatives: 2-methylthio-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazole demonstrates anticonvulsant activity due to electron-withdrawing fluorine enhancing stability and receptor affinity .
  • Thioether vs. Sulfonyl Groups : Thioether-containing compounds (e.g., the target molecule) may exhibit different pharmacokinetic profiles compared to sulfonyl analogs, as thioethers are less polar and more metabolically stable .

Structural and Electronic Comparisons

Compound Structure Key Features Biological Activity/Properties Reference
2-(Ethylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole Dual thioether groups; moderate electron-withdrawing effects Antioxidant, cytotoxic
2-(4-Fluorophenoxymethyl)-5-(methylsulfonyl)-1,3,4-oxadiazole Phenoxymethyl (sp³) and sulfonyl groups; high flexibility Antibacterial (MIC: 0.45 μg/mL)
2-(4-Trifluoromethylphenyl)-1,3,4-oxadiazole Strong electron-withdrawing CF₃ group; high stability Anticancer, enzyme inhibition
2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole Chloromethyl (reactive site); CF₃ for lipophilicity Synthetic intermediate
5-(4-Methoxyphenyl)-2-phenyl-1,3,4-oxadiazole Methoxy (electron-donating); increased electron density on oxadiazole ring Lower stability, potential CNS activity

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : Thioether groups (logP ~2.5–3.0) increase membrane permeability compared to sulfonyl (logP ~1.8) or methoxy (logP ~2.0) analogs .
  • Melting Points : Thioether derivatives (e.g., compound 4: m.p. 106–108°C) generally have lower melting points than sulfonyl or trifluoromethyl analogs (m.p. >150°C), suggesting differences in crystallinity .

Biological Activity

The compound 2-(Ethylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole (CAS No. 339015-35-9) is a member of the oxadiazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is C11H12N2OSC_{11}H_{12}N_{2}OS, with a molecular weight of approximately 252.35 g/mol. The presence of sulfur and nitrogen in its structure contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a study reported that various 1,3,4-oxadiazole derivatives demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria. The effectiveness of these compounds often correlates with their structural modifications.

CompoundActivity AgainstReference
This compoundE. coli, P. aeruginosa
1,3,4-Oxadiazole derivativesS. aureus

Antitumor Activity

Oxadiazole derivatives have been studied for their antitumor effects. A notable study evaluated various oxadiazole compounds against different cancer cell lines using the MTT assay. The results indicated that compounds with specific substitutions exhibited potent anticancer activity.

CompoundCancer Cell LineIC50 (μM)Reference
9aA375 (melanoma)0.010 ± 0.004
9bMCF-7 (breast)18.50 ± 0.86

Antioxidant Activity

The antioxidant potential of oxadiazole derivatives has also been highlighted in various studies. Compounds containing the oxadiazole ring have shown promising results in scavenging free radicals and reducing oxidative stress.

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is significantly influenced by their chemical structure. Modifications to the phenyl ring and the substitution patterns on the oxadiazole ring can enhance or diminish their pharmacological effects.

Key Observations:

  • Substituents on the Phenyl Ring: Electron-withdrawing groups generally increase antimicrobial activity.
  • Sulfur Substituents: The presence of methylthio or ethylthio groups can enhance antitumor and antibacterial activities compared to unsubstituted analogs.

Case Studies

  • Synthesis and Characterization : A study synthesized a series of new oxadiazoles and characterized them using NMR and mass spectrometry. The compounds were screened for antibacterial activity against E. coli and Pseudomonas aeruginosa, revealing significant efficacy in certain derivatives .
  • Anticancer Evaluation : Another study focused on evaluating a range of oxadiazole derivatives against multiple cancer cell lines (HT-29, A375, MCF-7). The findings indicated that specific structural modifications led to enhanced anticancer properties .

Q & A

Q. What are the established synthetic methodologies for preparing 2-(Ethylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole and its derivatives?

Answer: The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization or alkylation strategies. Key methods include:

  • Cyclization of thiosemicarbazides : Reacting phenyl hydrazide with carbon disulfide in an alkaline medium (e.g., KOH/ethanol) under reflux conditions to form 5-phenyl-2-mercapto-1,3,4-oxadiazole, followed by alkylation with ethyl or methyl halides .
  • Alkylation of oxadiazole thiols : Substituting the sulfanyl group via reactions with alkyl halides (e.g., ethyl chloroacetate) in polar aprotic solvents (e.g., DMF) using K₂CO₃ as a base .
  • Hydrazine-mediated synthesis : Condensation of substituted acetohydrazides with thiol-containing precursors in ethanol under reflux, monitored by TLC (e.g., chloroform:methanol 7:3) .

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsKey StepReference
CyclizationCarbon disulfide, KOH, ethanol, refluxThiosemicarbazide → Oxadiazole thiol
AlkylationAlkyl halides, K₂CO₃/DMF, room temperatureSulfanyl group substitution
Hydrazine condensationHydrazine hydrate, ethanol, refluxAcetohydrazide cyclization

Q. How can researchers confirm the structural integrity of synthesized this compound?

Answer: Structural validation relies on multi-technique approaches:

  • X-ray crystallography : Definitive confirmation of molecular geometry and substituent orientation (e.g., bond angles, torsion angles) .
  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Assign peaks based on substituent electronic environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methylsulfanyl at δ 2.5 ppm).
    • IR spectroscopy : Identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹, C-S at ~650 cm⁻¹).
  • Mass spectrometry : Confirm molecular weight via ESI-MS or HRMS (e.g., [M+H]⁺ for C₁₁H₁₂N₂OS₂: 268.05) .

Advanced Questions

Q. What analytical strategies are recommended to resolve contradictions in spectral data (e.g., NMR, IR) of oxadiazole derivatives?

Answer: Discrepancies in spectral data often arise from tautomerism or solvent effects. Strategies include:

  • X-ray crystallography : Resolve ambiguities in substituent positioning (e.g., distinguishing between oxadiazole and thiadiazole tautomers) .
  • Computational modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) to simulate NMR/IR spectra and compare with experimental data .
  • Cross-validation : Use multiple techniques (e.g., HSQC, HMBC for NMR; TGA-DSC for thermal stability) .

Q. Table 2: Analytical Techniques for Data Validation

TechniqueApplicationExample Study
X-ray crystallographyDefinitive bond length/angle determination
DFT calculationsSimulate electronic transitions (HOMO-LUMO)
2D NMR (COSY, NOESY)Confirm proton-proton correlations

Q. How can reaction conditions be optimized to improve the yield of sulfanyl-substituted oxadiazoles?

Answer: Optimization involves:

  • Solvent selection : Polar aprotic solvents (DMF, acetone) enhance nucleophilicity of thiol intermediates .
  • Catalyst/base choice : K₂CO₃ or NaH for deprotonation without side reactions .
  • Temperature control : Reflux (70–80°C) for cyclization; room temperature for alkylation to avoid decomposition .
  • Stoichiometry : Use a 1.2:1 molar ratio of alkyl halide to oxadiazole thiol to drive completion .

Q. What are the implications of substituent electronic effects on the reactivity of 1,3,4-oxadiazole derivatives in nucleophilic substitution reactions?

Answer: Electron-withdrawing groups (e.g., -NO₂, -Cl) increase the electrophilicity of the oxadiazole ring, enhancing reactivity toward nucleophiles. Conversely, electron-donating groups (e.g., -OCH₃) reduce reactivity. For example:

  • Methylsulfanyl groups : Moderate electron-donating effect slows alkylation but stabilizes intermediates via resonance .
  • Phenyl substituents : π-Conjugation delocalizes electron density, affecting regioselectivity in cross-coupling reactions .

Q. Methodological Notes

  • For synthetic steps, adhere to safety protocols (e.g., fume hood use for H₂S evolution) .
  • Computational studies should validate experimental findings to address data contradictions .

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